

Application Notes and Protocols: Lentiviral Transduction of ID-8 Cells

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Compound of Interest

Compound Name: ID-8

Cat. No.: B1674368

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This document provides a detailed protocol for the lentiviral transduction of the **ID-8** mouse ovarian cancer cell line. This method is designed for researchers, scientists, and drug development professionals to create stably expressing cell lines for various research applications, including the study of ovarian cancer progression and the development of novel therapies.

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells. The protocol outlines the steps for culturing **ID-8** cells, producing lentiviral particles, transducing the target cells, and selecting for a stable population of transduced cells using puromycin selection.

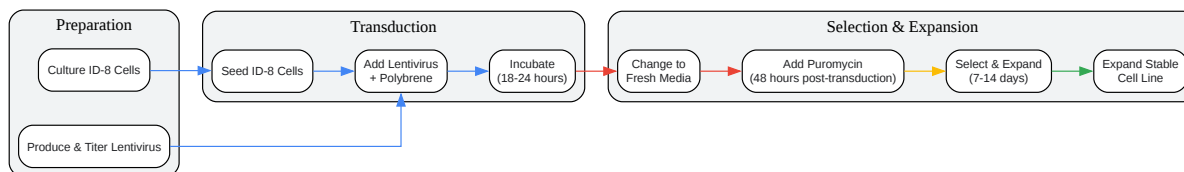
Data Presentation

Quantitative data from a representative lentiviral transduction experiment on **ID-8** cells are summarized in the table below. These values can vary depending on the specific lentiviral construct, viral titer, and experimental conditions.

Parameter	Value	Method of Measurement
ID-8 Cell Viability (Pre-transduction)	>95%	Trypan Blue Exclusion Assay
Lentiviral Titer	1 x 10 ⁸ TU/mL	p24 ELISA or qPCR
Optimal Puromycin Concentration	2-5 µg/mL	Puromycin Kill Curve
Transduction Efficiency (at MOI of 10)	~80-90%	Flow Cytometry (for fluorescent reporters)
Post-selection Cell Viability	>90%	Trypan Blue Exclusion Assay

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the lentiviral transduction of **ID-8** cells, from initial cell culture to the selection of a stable cell line.



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Caption: Workflow for lentiviral transduction of **ID-8** cells.

Experimental Protocols

Culture of ID-8 Cells

The **ID-8** cell line originates from the ovarian surface epithelium of a C57BL/6 mouse and is a valuable model for ovarian cancer research.

- Growth Medium: DMEM, high glucose (containing sodium pyruvate), supplemented with 10% Fetal Bovine Serum (FBS).
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells when they reach 80-90% confluency.

Lentivirus Production and Titer Determination

High-titer lentivirus is crucial for efficient transduction. This is typically achieved by transfecting HEK293T cells with the lentiviral vector of interest along with packaging plasmids.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Production: Co-transfect HEK293T cells with your lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[\[2\]](#) Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
- Titer Determination: The concentration of functional viral particles (viral titer) should be determined.[\[4\]](#)[\[5\]](#) Common methods include:
 - Functional Titer: Measured as Transduction Units per ml (TU/ml) by transducing a standard cell line with serial dilutions of the virus and quantifying the number of transduced cells (e.g., by flow cytometry for fluorescent reporters or by counting antibiotic-resistant colonies).[\[4\]](#)[\[5\]](#)
 - Physical Titer: Measures the total number of viral particles, for example, by quantifying the p24 capsid protein using an ELISA.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Puromycin Kill Curve for ID-8 Cells

Before transduction, it is essential to determine the optimal concentration of puromycin needed to select for transduced **ID-8** cells.[\[8\]](#)

- Day 1: Plate **ID-8** cells in a 96-well plate at a density that allows for continued growth over several days.

- Day 2: Add puromycin to the wells at a range of final concentrations (e.g., 0, 1, 2, 3, 4, 5, and 10 µg/mL).^[9]
- Days 3-7: Examine the cells daily and replace the puromycin-containing media every 2-3 days.
- Determination: The optimal concentration is the lowest concentration that results in complete cell death of the non-transduced cells within 3-5 days. For **ID-8** cells, a concentration of 5 µg/mL has been shown to be effective for selection.^{[9][10]}

Lentiviral Transduction of ID-8 Cells

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.

- Day 1: Seed approximately 2.0×10^5 **ID-8** cells per well in a 6-well plate in 2 mL of complete growth medium.^[11] The cells should be 30-50% confluent at the time of transduction.^[11] Incubate overnight.
- Day 2:
 - Thaw the lentiviral stock on ice.
 - Prepare the transduction medium: For each well, prepare 1 mL of growth medium containing hexadimethrine bromide (Polybrene) at a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency for many cell types.^{[11][12]}
 - Remove the existing medium from the cells and add the transduction medium.
 - Add the appropriate volume of lentivirus to achieve the desired Multiplicity of Infection (MOI).
 - Gently swirl the plate to mix and incubate for 18-24 hours at 37°C.^[11]
- Day 3:
 - Remove the virus-containing medium and replace it with 2 mL of fresh, complete growth medium. This step is to reduce cytotoxicity associated with the lentiviral particles and

Polybrene.

- Incubate for an additional 24 hours to allow for the expression of the antibiotic resistance gene.

Selection of Stably Transduced ID-8 Cells

- Day 4 and onwards:
 - Aspirate the medium and replace it with fresh growth medium containing the predetermined optimal concentration of puromycin (e.g., 5 µg/mL).[\[10\]](#)
 - Maintain a parallel culture of non-transduced **ID-8** cells with puromycin as a selection control.
 - Replace the selective medium every 2-3 days.
 - Monitor the cells daily. Non-transduced cells should die off within 3-5 days.[\[8\]](#)
 - Continue culturing the resistant cells for 7-14 days until stable colonies are visible.
- Expansion: Once stable colonies are established, they can be expanded for downstream applications.

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- To cite this document: BenchChem. [Application Notes and Protocols: Lentiviral Transduction of ID-8 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674368#lentiviral-transduction-of-id-8-cells-protocol]

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